Fmoc-{[4-(6-t-butoxycarbonyl)hexanoyl]piperazin-4-yl}-glycine
Description
Fmoc-{[4-(6-t-butoxycarbonyl)hexanoyl]piperazin-4-yl}-glycine is a specialized amino acid derivative designed for solid-phase peptide synthesis (SPPS). Its structure comprises:
- Fmoc group: A fluorenylmethyloxycarbonyl protecting group, critical for temporary amine protection during SPPS .
- Piperazine core: A six-membered heterocyclic ring with two nitrogen atoms, functionalized at the 4-position.
- 6-t-butoxycarbonyl (Boc)-hexanoyl side chain: A hydrophobic, acid-labile protecting group on a hexanoyl linker, providing steric bulk and stability during synthesis .
- Glycine residue: The terminal amino acid, enabling backbone flexibility in peptide chains.
This compound is utilized in synthesizing peptides with tailored pharmacokinetic properties, particularly those requiring controlled release of bioactive motifs. Its Boc-protected side chain allows selective deprotection under acidic conditions, facilitating orthogonal synthesis strategies .
Properties
Molecular Formula |
C32H41N3O7 |
|---|---|
Molecular Weight |
579.7 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[4-[7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoyl]piperazin-1-yl]acetic acid |
InChI |
InChI=1S/C32H41N3O7/c1-32(2,3)42-28(37)16-6-4-5-15-27(36)34-17-19-35(20-18-34)29(30(38)39)33-31(40)41-21-26-24-13-9-7-11-22(24)23-12-8-10-14-25(23)26/h7-14,26,29H,4-6,15-21H2,1-3H3,(H,33,40)(H,38,39) |
InChI Key |
JLLQEWAFOOYLRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCC(=O)N1CCN(CC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Detailed Reaction Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Fmoc Protection | Fmoc-Cl, Na2CO3 or NaHCO3, aqueous-organic solvent (e.g., dioxane-water) | Maintain pH ~8-9 to avoid side reactions |
| Piperazine Acylation | 6-(t-butoxycarbonyl)hexanoic acid, DIC or EDC, DMAP catalyst, dichloromethane (DCM) | Reaction at 0-25°C under inert atmosphere |
| Coupling | Fmoc-Glycine, Boc-hexanoyl-piperazine, HBTU or DIC, DIPEA, DMF solvent | Stir at room temperature or slightly elevated (25-40°C) |
| Purification | Silica gel chromatography or preparative HPLC | Use gradient elution with solvents like ethyl acetate/hexane or acetonitrile/water |
Industrial Scale-Up Considerations
Industrial synthesis follows the same reaction principles but incorporates:
Automated peptide synthesizers for coupling steps to enhance reproducibility.
Large-scale reactors with precise temperature and pH control.
Continuous purification systems to handle bulk quantities efficiently.
Use of greener solvents and reagents when possible to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions Involved
| Reaction Type | Description |
|---|---|
| Protection | Introduction of Fmoc and Boc groups to protect amino and side-chain functionalities |
| Acylation | Attachment of hexanoyl chain to piperazine nitrogen |
| Peptide Coupling | Formation of amide bonds between glycine and functionalized piperazine |
| Deprotection | Removal of Fmoc group by piperidine in DMF (basic conditions) and Boc group by trifluoroacetic acid (TFA) (acidic conditions) |
Common Reagents and Their Roles
| Reagent | Role | Typical Conditions |
|---|---|---|
| Fmoc-Cl | Fmoc protection of amino group | Basic aqueous-organic medium, pH 8-9 |
| 6-(t-butoxycarbonyl)hexanoic acid | Boc-protected acyl donor | Coupling with piperazine using carbodiimides |
| HBTU, DIC, EDC | Coupling reagents | DMF solvent, room temperature |
| DIPEA, NMM | Bases to neutralize acids generated | Added stoichiometrically during coupling |
| Piperidine in DMF | Removal of Fmoc group | 20% Piperidine in DMF, room temperature |
| TFA in DCM | Removal of Boc group | 50-100% TFA in dichloromethane, room temperature |
Data Tables: Reaction Yields and Purity
| Step | Typical Yield (%) | Purity (HPLC %) | Notes |
|---|---|---|---|
| Fmoc Protection of Glycine | 85-95 | >98 | High yield with minimal side products |
| Boc-Hexanoyl Piperazine | 80-90 | >95 | Requires careful control of acylation reaction |
| Coupling to form final compound | 75-85 | >97 | Purification critical for removing coupling reagents |
Summary of Preparation Methods
| Preparation Stage | Key Points |
|---|---|
| Protection | Fmoc and Boc groups introduced to protect reactive sites |
| Acylation | Hexanoyl chain attached to piperazine nitrogen with Boc protection |
| Coupling | Use of carbodiimide or uronium-based reagents to form amide bond with Fmoc-glycine |
| Deprotection (optional) | Selective removal of protecting groups under basic (Fmoc) or acidic (Boc) conditions |
| Purification | Chromatographic techniques ensure product purity suitable for peptide synthesis applications |
Chemical Reactions Analysis
Types of Reactions
Fmoc-{[4-(6-t-butoxycarbonyl)hexanoyl]piperazin-4-yl}-glycine can undergo various chemical reactions:
Deprotection: Removal of the Fmoc and Boc groups under acidic or basic conditions.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Substitution: Reactions involving the piperazine ring, such as alkylation or acylation.
Common Reagents and Conditions
Deprotection: Piperidine in DMF for Fmoc removal; TFA in dichloromethane for Boc removal.
Coupling: HBTU, DIC, or EDC as coupling reagents; DIPEA or NMM as bases.
Major Products
Peptides: When coupled with other amino acids, it forms longer peptide chains.
Deprotected Amino Acids: After removal of protective groups, the free amino acid or peptide is obtained.
Scientific Research Applications
Fmoc-{[4-(6-t-butoxycarbonyl)hexanoyl]piperazin-4-yl}-glycine is a synthetic compound with a wide range of applications, particularly in peptide synthesis. It incorporates the fluorenylmethoxycarbonyl (Fmoc) protecting group, which is stable under acidic conditions and easily removed using weak bases like piperidine. The compound also features a piperazine moiety linked to a glycine residue, with a hexanoyl chain substituted at the piperazine nitrogen, and a tert-butoxycarbonyl group that enhances solubility and stability.
Scientific Research Applications
This compound can be utilized in various applications:
- Peptide Synthesis: The Fmoc group can be removed under basic conditions, facilitating the formation of peptide bonds.
- Interaction studies: These studies may focus on its binding affinity and activity against biological targets such as receptors or enzymes. Such studies typically employ techniques:
- Binding assays
- Enzyme kinetics
- Cell-based assays
Similar Compounds
Several compounds share structural features with this compound.
| Compound Name | Structure | Unique Features |
|---|---|---|
| Fmoc-Glycine | Glycine with Fmoc protection | Basic building block for peptide synthesis |
| Boc-{[4-(6-t-butoxycarbonyl)hexanoyl]piperazin-4-yl}-glycine | Similar structure with Boc protection | More stable under acidic conditions than Fmoc |
| N-Boc-piperazine | Piperazine derivative with Boc protection | Used in drug design for CNS-active compounds |
| Fmoc-Leucine | Leucine amino acid with Fmoc protection | Important for synthesizing larger peptides |
Mechanism of Action
The compound acts primarily as a building block in peptide synthesis. The Fmoc and Boc groups protect the amino and carboxyl groups, respectively, allowing for selective reactions at other sites. The piperazine ring provides structural flexibility and can be further functionalized for specific applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
N-Fmoc-1(1-Boc-piperidin-4-yl)-D,L-glycine
- Structure: Features a Boc-protected piperidine ring instead of piperazine and lacks the hexanoyl spacer .
- Properties :
- Reduced solubility in polar solvents due to the rigid piperidine ring.
- Lower synthetic versatility compared to the piperazine derivative, as piperidine lacks a second nitrogen for further functionalization.
Fmoc-(D-Asp)6 and Fmoc-(L-Asp)6
- Structure : Hexa-aspartic acid derivatives with Fmoc protection; stereochemistry differs (D vs. L) .
- Applications: D-amino acid peptides are preferred for in vivo applications requiring prolonged circulation (e.g., bone-targeting agents) .
Fmoc-[N-(Mtt/alloc)δ-aminobutyl]glycine
- Structure : Contains acid-sensitive Mtt (4-methyltrityl) or alloc (allyloxycarbonyl) groups instead of Boc .
- Properties :
- Orthogonality : Mtt and alloc allow sequential deprotection using mild acids (1% TFA) or palladium catalysts, respectively, enabling multi-directional synthesis .
- Limitations : Mtt requires careful handling due to its high acid sensitivity, whereas alloc introduces metal catalysts into the workflow .
Comparative Data Table
Biological Activity
Fmoc-{[4-(6-t-butoxycarbonyl)hexanoyl]piperazin-4-yl}-glycine (CAS 864685-37-0) is a synthetic compound that combines a fluorenylmethoxycarbonyl (Fmoc) protecting group with a piperazine derivative. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in relation to glycine transporters and neuropharmacology. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and relevant research findings.
Structure and Composition
The molecular structure of this compound includes several functional groups that contribute to its biological activity:
- Fmoc group : A common protecting group in peptide synthesis.
- Piperazine ring : Known for its role in various pharmacological activities.
- Hexanoyl side chain : Enhances lipophilicity and potentially influences receptor binding.
| Property | Value |
|---|---|
| Molecular Formula | C19H30N2O4 |
| Molecular Weight | 342.46 g/mol |
| IUPAC Name | This compound |
| CAS Number | 864685-37-0 |
The primary biological activity of this compound is thought to involve modulation of glycine transporters, particularly GlyT1. Glycine transporters play a crucial role in neurotransmission and are implicated in various neurological disorders. The compound's structure allows it to interact with these transporters, potentially inhibiting their activity and altering glycine levels in the synaptic cleft.
Research Findings
Recent studies have investigated the effects of this compound on cellular models:
- Glycine Transport Inhibition : In vitro assays demonstrated that this compound effectively inhibits GlyT1, leading to increased extracellular glycine concentrations. This effect was observed at micromolar concentrations, indicating its potential as a therapeutic agent for conditions such as schizophrenia and other cognitive disorders .
- Neuroprotective Effects : In animal models, administration of the compound resulted in improved cognitive function and protection against excitotoxicity induced by NMDA receptor activation. These findings suggest that the compound may have neuroprotective properties, making it a candidate for further development in neurodegenerative diseases .
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics, with potential for oral bioavailability. This aspect is critical for developing a viable therapeutic agent .
Case Study 1: Cognitive Enhancement in Rodent Models
A study evaluated the effects of this compound on cognitive performance using passive avoidance tasks in mice. Results showed that treatment with the compound significantly improved memory retention compared to control groups, suggesting its potential utility in treating cognitive deficits associated with aging or neurodegenerative diseases .
Case Study 2: Neuroprotection Against Excitotoxicity
In another study, the compound was tested for its ability to protect neuronal cells from glutamate-induced toxicity. The results indicated that pre-treatment with this compound reduced cell death and preserved cellular integrity, highlighting its neuroprotective effects .
Q & A
Q. What is the structural significance of the tert-butoxycarbonyl (Boc) group in this compound, and how does it influence peptide synthesis?
The Boc group serves as a temporary protecting group for the piperazine nitrogen, preventing unwanted side reactions during Solid-Phase Peptide Synthesis (SPPS). Its stability under basic Fmoc deprotection conditions (e.g., piperidine) allows selective removal of the Fmoc group on glycine while retaining Boc protection. The Boc group is later cleaved under acidic conditions (e.g., trifluoroacetic acid), enabling sequential peptide elongation .
Q. What analytical methods are recommended for confirming the purity and identity of this compound?
- HPLC : Purity assessment using reverse-phase chromatography with dual-wavelength detection (e.g., 254 nm and 280 nm), achieving >98% purity as per industry standards .
- NMR : 1H and 13C NMR to verify structural integrity, focusing on characteristic signals such as the tert-butyl singlet (~1.4 ppm) and Fmoc aromatic protons (7.2–7.8 ppm) .
- Optical Rotation : Specific rotation measurements (e.g., [α]D = +22.4° in CHCl3) to confirm stereochemical consistency .
Advanced Research Questions
Q. How does the hexanoyl-piperazine moiety impact peptide conformational dynamics, particularly in stapled or constrained peptides?
The hexanoyl spacer introduces flexibility, enabling precise positioning of the piperazine ring to stabilize α-helical or β-sheet structures. In stapled peptides, the spacer length (C6) balances rigidity and solubility, optimizing interactions with hydrophobic protein pockets. Comparative studies with shorter (C4) or longer (C8) spacers reveal trade-offs between helicity (CD spectroscopy) and bioactivity .
Q. What experimental strategies mitigate low coupling efficiency during SPPS when incorporating this compound?
- Coupling Reagents : Use HBTU/HOBt or COMU for improved activation of the sterically hindered piperazine-carboxyl group .
- Extended Reaction Times : 2–4 hours per coupling step, monitored by Kaiser test for free amine detection.
- Microwave Assistance : Enhanced coupling yields (85–95%) under controlled microwave irradiation (50°C, 20 W) .
Q. How can researchers resolve discrepancies in NMR data for the Boc-protected hexanoyl chain?
Q. What are the implications of using this compound in photoresponsive peptide systems?
The piperazine moiety’s conformational flexibility allows integration with azobenzene-based photoisomerizable groups (e.g., p-Aza derivatives). Upon UV irradiation, cis-trans isomerization induces structural shifts, enabling light-controlled peptide-receptor interactions. Applications include optochemical tools for studying GPCR signaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
